

In-Depth Technical Guide to Isavuconazole: A Broad-Spectrum Antifungal Agent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly converted in the body to its active form, isavuconazole.[1] This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to isavuconazole.

Chemical Properties and Structure

Isavuconazole is a substituted triazole with a complex chemical structure that contributes to its broad-spectrum activity and favorable pharmacokinetic profile.

Chemical Structure:

• IUPAC Name: 4-[2-[(1R,2R)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-thiazol-4-yl]benzonitrile

CAS Number: 241479-67-4

Molecular Formula: C22H17F2N5OS

Molecular Weight: 437.47 g/mol



Physicochemical Properties:

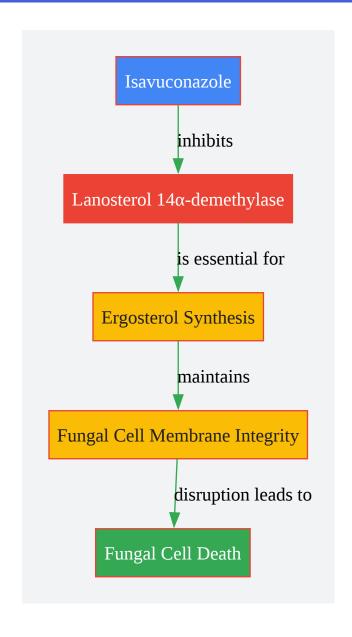
Property	Value	Units	Reference
Melting Point	89 - 91	°C	[2]
122	°C	[3]	
Water Solubility	Insoluble	-	[4]
Solubility in Organic Solvents			
Ethanol	~5	mg/mL	[5]
DMSO	~20	mg/mL	[5]
Dimethylformamide (DMF)	~25	mg/mL	[5]
pKa (Strongest Acidic)	12.57	-	[6][7]
pKa (Strongest Basic)	6.45	-	[6][7]
LogP	3.11	-	[7]

Mechanism of Action

Isavuconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[6] [8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α -demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and cell death.





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Caption: Signaling pathway of Isavuconazole's mechanism of action.

Experimental Protocols Synthesis of Isavuconazole

A chemo-enzymatic approach for the synthesis of isavuconazole has been reported, offering an efficient and scalable method. The key steps are outlined below.

Step 1: Synthesis of (R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one (R-1)



- To a solution of engineered benzaldehyde lyase (BAL) whole cells (10 g/L) in phosphate-buffered saline (10 mL, pH 7.0), add 2,5-difluorobenzaldehyde (710 mg, 100 mM) and acetaldehyde (1.32 g, 1 M) at 25 °C.
- Stir the reaction mixture at the same temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, extract the reaction mixture twice with an equal volume of ethyl acetate (EtOAc).
- Combine the organic layers, wash with water, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the product as a colorless oil.

Step 2: Synthesis of Intermediate 8

- To a solution of a previously synthesized intermediate (compound 7, 70.0 mg, 0.25 mmol) in a mixture of water (112 μL) and isopropyl alcohol (138 μL), add diethyl dithiophosphate (232 μL, 1.25 mmol) at room temperature.
- Stir the reaction mixture at 80 °C for 9 hours.
- After cooling to room temperature, add water and 3 M aqueous NaOH.
- Stir the mixture for 30 minutes at room temperature, then add EtOAc.
- Extract the aqueous layer twice with EtOAc.
- Combine the organic layers, wash three times with water, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain a white solid.

Step 3: Synthesis of Isavuconazole (Compound 9)

- To a solution of intermediate 8 (25.4 mg, 0.08 mmol) in ethanol (250 μL), add 2-bromo-4'cyanoacetophenone (27.4 mg, 0.12 mmol) at room temperature.
- Stir the reaction mixture at 78 °C for 1 hour.
- After cooling to room temperature, add water.



- Extract the aqueous layer twice with EtOAc.
- Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the final product as a white solid.[9]

Antifungal Susceptibility Testing

The in vitro activity of isavuconazole is determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following provides a general outline of the broth microdilution method.

CLSI M27-A3 Broth Microdilution Method for Yeasts:

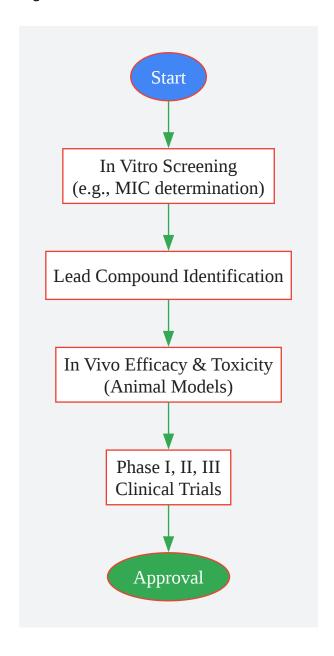
- Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
- Inoculum Preparation: Prepare a standardized inoculum of the yeast to be tested, adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ CFU/mL).
- Drug Dilutions: Perform serial twofold dilutions of isavuconazole in the microdilution plates.
- Incubation: Inoculate the plates and incubate at 35°C for 24-48 hours.
- Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

EUCAST E.DEF 9.1 Broth Microdilution Method for Molds:

- Medium: RPMI 1640 medium supplemented with 2% glucose.
- Inoculum Preparation: Prepare a standardized conidial suspension of the mold to be tested.
- Drug Dilutions: Prepare serial dilutions of isavuconazole in the microdilution plates.
- Incubation: Inoculate the plates and incubate at 35-37°C for 48-72 hours.



• Reading of Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.



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Caption: General experimental workflow for antifungal drug discovery.

Biological Activity In Vitro Activity



Isavuconazole exhibits potent in vitro activity against a broad range of fungal pathogens, including yeasts and molds.

Fungal Species	Isolate Number	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Candida albicans	1358	≤0.002	0.004	[10]
Candida glabrata	1358	0.25	0.5	[10]
Candida krusei	-	-	-	-
Cryptococcus neoformans	-	-	0.12	[11]
Aspergillus fumigatus	-	1	2	[12]
Aspergillus flavus	-	-	-	-
Aspergillus terreus	-	-	-	-
Mucorales	-	0.5	1	[12]

In Vivo Efficacy

The efficacy of isavuconazole has been demonstrated in various animal models of invasive fungal infections.



Animal Model	Fungal Strain	Treatment Group	Outcome	Reference
Murine model of disseminated candidiasis	Candida albicans	Isavuconazole	Reduced kidney fungal burden	[13]
Murine model of invasive pulmonary aspergillosis	Aspergillus fumigatus	Isavuconazole	Increased survival, reduced lung fungal burden	[14]
Rabbit model of invasive pulmonary aspergillosis	Aspergillus fumigatus	Isavuconazole	Increased survival, reduced galactomannan levels	
Murine model of mucormycosis	Rhizopus delemar	Isavuconazole	Prolonged survival, lowered tissue fungal burden	

Conclusion

Isavuconazole is a valuable addition to the antifungal armamentarium, offering a broad spectrum of activity, a favorable pharmacokinetic profile, and both intravenous and oral formulations. Its mechanism of action through the inhibition of ergosterol synthesis is a well-established and effective strategy against a wide range of fungal pathogens. The data presented in this guide underscore its potent in vitro and in vivo activity, supporting its clinical use in the management of severe invasive fungal infections. Continued research and clinical experience will further define its role in the ever-evolving landscape of antifungal therapy.

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